

structure-activity relationship anacardic acid derivatives

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Compound Focus: 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid

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Structural Modifications and Activity Relationships

Anacardic acid is a natural compound from cashew nut shells, consisting of a salicylic acid head attached to a 15-carbon alkyl chain of varying saturation [1] [2]. The diagram below illustrates the core structure and the primary sites for chemical modification that alter its biological activity.



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The table below summarizes how modifications at these sites affect biological activity and pharmacokinetic properties.

Modification Site	Key Structural Changes	Impact on Biological Activity & Pharmacokinetics
Aromatic Ring [1]	Addition of methoxy (-OCH ₃) or acetyl groups; replacement with quinoline scaffold.	Alters enzyme selectivity (e.g., for p300, PCAF, Tip60). Can increase metabolic stability.
Carboxylic Acid Group [1]	Conversion to amides (e.g., CTPB) or esters.	Can switch function from inhibition to activation of p300 HAT; significantly improves cell permeability .
Alkyl Side Chain [3] [2]	Shortening, lengthening, or changing saturation of the 15-carbon chain.	Directly impacts potency and antibacterial specificity ; critical for overcoming high lipophilicity and poor bioavailability of native AA.

Quantitative Comparison of Key Derivatives

The following table provides experimental data for prominent AA derivatives, highlighting their potency against specific molecular targets.

Compound Name / Type	Target / Assay	Reported Activity (IC ₅₀ or % Inhibition)	Key Findings / Advantages
Native Anacardic Acid [4]	SUMO E1	IC ₅₀ = 2.1 μM	Potent but has high lipophilicity and low bioavailability.
2-(Carboxymethyl)-6-hydroxybenzoic acid [4]	SUMO E1	Binding Energy: -10.2 kcal/mol (in silico)	Identified as a top hit with improved binding energy and ADMET properties.
MG149 (3c) [1]	Tip60 / KAT8	~90% Tip60 inhibition at 200 μM / IC ₅₀ not specified	Competitive inhibitor of Ac-CoA binding site; potential for treating inflammatory lung diseases.
CTPB (5a) [1]	p300 HAT	Activator, not inhibitor	Demonstrates that AA scaffold can be modified to create p300 activators.

Compound Name / Type	Target / Assay	Reported Activity (IC ₅₀ or % Inhibition)	Key Findings / Advantages
Amide Derivative (5c) [1]	PCAF / Cancer Cell Lines	79% PCAF inhibition at 100 µM / Cytotoxic IC ₅₀ : 25-50 µM	Improved cell permeability and broad cytotoxicity against multiple cancer cell lines.
Saturated C15 AA (1a) [2]	<i>P. acnes</i> / <i>S. mutans</i>	MIC = 0.78 µg/mL / MIC > 800 µg/mL	Illustrates that antibacterial activity is species-specific and highly dependent on side chain structure.
Triene C15 AA (1d) [2]	<i>S. mutans</i>	MIC = 1.56 µg/mL	Most potent natural congener against this bacterium, but chemically unstable.

Experimental Methodologies

To evaluate AA derivatives, researchers employ standardized experimental protocols. Key methodologies are summarized below.

Molecular Docking and Dynamics for Target Identification

- **Objective:** To predict the binding affinity and interaction mode of a derivative with a protein target.
- **Typical Protocol:**
 - **Protein Preparation:** The 3D structure of the target (e.g., SUMO E1, S1P1 receptor) is obtained from a database like the Protein Data Bank (PDB) and prepared by removing water and adding hydrogens [4] [5].
 - **Ligand Preparation:** The 3D structure of the AA derivative is generated and energy-minimized.
 - **Docking Simulation:** Software like AutoDock 4.0 is used to perform the docking, generating poses ranked by binding energy (reported in kcal/mol) [4].
 - **Validation:** Results are often validated with Molecular Dynamic (MD) simulations (e.g., 100 ns runs) to assess the stability of the ligand-protein complex [4].

In Vitro Antibacterial Susceptibility Testing

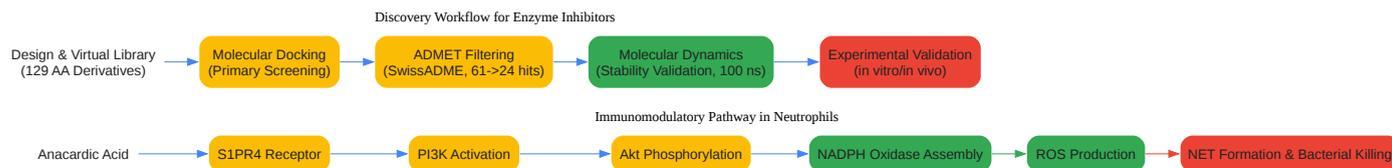
- **Objective:** To determine the minimum inhibitory concentration (MIC) of a derivative against bacterial strains.
- **Typical Protocol:**
 - **Bacterial Culture:** Standard bacterial strains (e.g., MRSA, *S. pyogenes*, *E. coli*) are cultured to a specific density in a broth like Mueller-Hinton [5].
 - **Compound Dilution:** The AA derivative is serially diluted in the broth across a multi-well plate.
 - **Inoculation and Incubation:** Each well is inoculated with a standardized number of bacteria and incubated at 37°C for 16-20 hours.
 - **MIC Determination:** The lowest concentration of the compound that prevents visible growth is recorded as the MIC (in µg/mL or µM) [5] [2].

Cellular Assays for Immunomodulatory and Anticancer Activity

- **Objective:** To assess the compound's effect on immune cell function or cancer cell viability.
- **Neutrophil Activation Assay:**
 - Human neutrophils are isolated from fresh blood [5].
 - Cells are treated with the AA derivative, and Reactive Oxygen Species (ROS) production is measured in real-time using a fluorescent probe like DCFH-DA [5].
 - Neutrophil Extracellular Trap (NET) formation can be quantified microscopically after staining DNA with Sytox Green [5].
- **Cytotoxicity/Viability Assay:**
 - Cancer cell lines (e.g., HeLa, HCT-116) are plated and treated with a range of derivative concentrations [3] [1].
 - After incubation, cell viability is measured using assays like MTT, which measures metabolic activity. The IC₅₀ value is calculated from the dose-response curve [1].

Visualizing Key Signaling Pathways

Anacardic acid derivatives can exert effects through multiple mechanisms. The diagram below illustrates a characterized immunomodulatory pathway and a generalized workflow for the discovery of enzyme inhibitors.



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Conclusion and Key Insights

The research on anacardic acid derivatives reveals several critical points for researchers:

- **Overcoming Limitations:** The high lipophilicity of native AA is a major bottleneck, but strategic modifications, particularly to the carboxylic acid group and alkyl chain, successfully enhance drug-like properties [4] [3].
- **Mechanistic Versatility:** The AA scaffold is a privileged structure capable of interacting with diverse targets, from histone acetyltransferases (HATs) in cancer to S1P receptors in immunomodulation [5] [1].
- **SAR is Target-Specific:** An optimal structure for one target may be ineffective for another. For example, a saturated side chain is potent against *P. acnes* but inactive against *S. mutans*, underscoring the need for target-oriented synthesis [2].

This field is advancing rapidly, with current research leveraging *in silico* methods to efficiently identify promising candidates from large virtual libraries [4]. Future work will likely focus on further refining selectivity and *in vivo* efficacy to translate these compounds into viable therapeutic agents.

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